Anetol tritión

Descripción general

Descripción

Anethole trithione is a medication used to treat dry mouth associated with medication or radiotherapy of the head and neck . It has a broad range of unique functions, from increasing salivary secretion to help treat xerostomia, to demonstrating an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes . It is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis .

Synthesis Analysis

Anethole trithione has a wide range of physiological activities, but its use is limited due to its poor water solubility . To improve the solubility of ATT, a novel phosphate prodrug (ATXP) was synthesized and characterized . This was done by relying on the availability of the hydroxy group in 5- (4-hydroxyphenyl)-3 .Molecular Structure Analysis

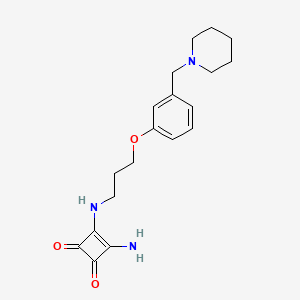

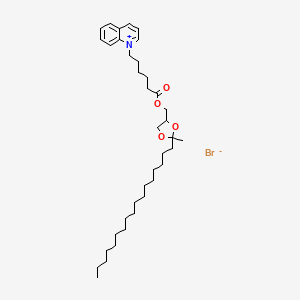

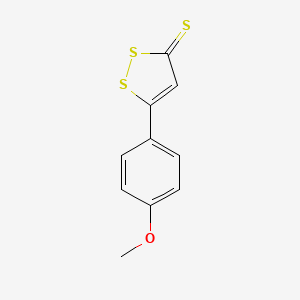

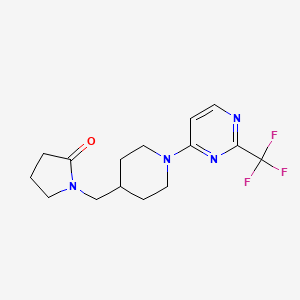

The molecular formula of Anethole trithione is C10H8OS3 . The molecular weight is 240.35 g/mol . The structure includes a methoxyphenyl group attached to a dithiole-thione derivative .Chemical Reactions Analysis

Anethole trithione possesses a high lipophilicity but an extremely low water solubility, which limits its dissolution and absorption . Furthermore, ATT is quickly metabolized into 4-hydroxy-anethole trithione (ATX, which demonstrates a similar pharmacological activity to ATT) by way of O-demethylation .Physical And Chemical Properties Analysis

Anethole trithione has a molecular weight of 240.4 g/mol . It is a member of methoxybenzenes . It is a substituted dithiolthione and analog of chemopreventive agent oltipraz .Aplicaciones Científicas De Investigación

Protección contra el Síndrome Metabólico (SM)

El síndrome metabólico es un grupo de afecciones (incluidas las enfermedades cardiovasculares, la diabetes tipo 2 y el hígado graso) que aumentan los riesgos para la salud. El anetol dietético se ha investigado por sus efectos protectores contra el SM. Esto es lo que sabemos:

- Evidencia preclínica: Los estudios sugieren que el anetol protege eficazmente contra las características clave del SM .

Mejora de la Secreción Salivar

El anetol tritión se ha explorado por su capacidad para aumentar la secreción salivar, lo que lo hace potencialmente útil en el tratamiento de la xerostomía (boca seca) .

Inhibición de la Carcinogénesis

ATT ha demostrado ser prometedor en la inhibición de la carcinogénesis:

Terapia Adyuvante para Trastornos Digestivos

El this compound se ha utilizado como terapia adyuvante para:

Hipertensión Pulmonar (HP)

En estudios con animales, ATT redujo la hiperreactividad contráctil inducida por ciertos compuestos asociados con la HP. Esto sugiere beneficios potenciales en el manejo de la HP .

Determinación por HPLC en Plasma Humano

El this compound se puede cuantificar en plasma humano utilizando cromatografía líquida de alta resolución (HPLC). Este método es preciso, reproducible y lineal dentro de un rango de concentración específico .

In Vivo

Anethole trithione has been used in a variety of in vivo studies, including studies of its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties. Anethole trithione has also been used in studies of its effects on the immune system, its effects on the cardiovascular system, and its effects on the nervous system.

In Vitro

Anethole trithione has also been used in a variety of in vitro studies, including studies of its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties. Anethole trithione has also been used in studies of its effects on cell proliferation, its effects on cell differentiation, and its effects on gene expression.

Mecanismo De Acción

Target of Action

Anethole trithione (ATT) is a small molecule that has a broad range of unique functions . It primarily targets the secretory cells of the salivary glands and has been found to increase salivary secretion . It also demonstrates an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes .

Mode of Action

Anethole trithione interacts with its targets by enhancing the secretion of saliva in patients experiencing dry mouth . It also inhibits carcinogenesis by increasing the activity of electrophile detoxification enzymes . The specific mechanisms of action for these activities have yet to be formally elucidated .

Biochemical Pathways

Anethole trithione modulates several molecular pathways implicated in the pathogenesis of metabolic syndrome (MetS). It has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation .

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this compound .

Result of Action

The molecular and cellular effects of anethole trithione’s action include reducing inflammatory cytokines such as tumor necrosis factor α (TNFα) and Interleukin 6 (IL-6), and increasing anti-inflammatory cytokine IL-4 . It also suppresses caspase-3 activation , enhances the striatal levels of dopamine , and increases the number of surviving neurons .

Action Environment

It is known that the compound’s effects can be influenced by factors such as diet and the presence of other medications

Actividad Biológica

Anethole trithione has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. Anethole trithione has also been shown to have anti-tumor, anti-viral, and anti-diabetic activities.

Biochemical and Physiological Effects

Anethole trithione has been shown to have a variety of biochemical and physiological effects, including inhibition of the activity of cyclooxygenase (COX) enzymes, scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibition of lipoxygenase (LOX) enzymes, and inhibition of the production of pro-inflammatory mediators. Anethole trithione has also been shown to have effects on the immune system, the cardiovascular system, and the nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Anethole trithione has a variety of advantages and limitations for lab experiments. Anethole trithione is easily synthesized and has a wide range of biological activities, making it a useful compound for a variety of scientific research applications. However, Anethole trithione is not very stable and can be degraded by light, heat, and oxygen, making it difficult to store for long periods of time.

Direcciones Futuras

The future of Anethole trithione is promising, with a variety of potential applications in the scientific and medical fields. Anethole trithione could be used to develop new drugs and treatments for a variety of diseases, including inflammation, cancer, and diabetes. Anethole trithione could also be used to develop new methods for synthesizing other compounds, such as antibiotics and other drugs. Additionally, Anethole trithione could be used to develop new methods for detecting and diagnosing diseases, as well as new methods for monitoring and treating diseases. Finally, Anethole trithione could be used to develop new methods for detecting and monitoring environmental pollutants.

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)